molecular formula C10H9ClN4S B1531446 1-(1,3-Benzothiazol-2-yl)-1H-pyrazol-4-amine hydrochloride CAS No. 2055790-17-3

1-(1,3-Benzothiazol-2-yl)-1H-pyrazol-4-amine hydrochloride

Cat. No.: B1531446
CAS No.: 2055790-17-3
M. Wt: 252.72 g/mol
InChI Key: VRZXDSXQEWWMDW-UHFFFAOYSA-N
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Description

1-(1,3-Benzothiazol-2-yl)-1H-pyrazol-4-amine hydrochloride is a chemical compound that belongs to the class of benzothiazole derivatives

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(1,3-Benzothiazol-2-yl)-1H-pyrazol-4-amine hydrochloride typically involves the reaction of 1,3-benzothiazol-2-amine with appropriate reagents under controlled conditions. One common method involves the use of 1,3-benzothiazol-2-amine and hydrazine hydrate in the presence of a suitable solvent, such as ethanol, under reflux conditions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-(1,3-Benzothiazol-2-yl)-1H-pyrazol-4-amine hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) and halides.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.

Scientific Research Applications

  • Chemistry: It serves as a building block for the synthesis of more complex organic compounds.

  • Biology: The compound has shown biological activity, including potential antimicrobial and anticancer properties.

  • Medicine: Research is ongoing to explore its use as a therapeutic agent for various diseases.

  • Industry: It is used in the development of new materials and chemical products.

Comparison with Similar Compounds

  • 2-Amino benzothiazole

  • Benzothiazole-2-carboxylic acid

  • 2-Hydroxy benzothiazole

  • 2-Methyl benzothiazole

Properties

IUPAC Name

1-(1,3-benzothiazol-2-yl)pyrazol-4-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N4S.ClH/c11-7-5-12-14(6-7)10-13-8-3-1-2-4-9(8)15-10;/h1-6H,11H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRZXDSXQEWWMDW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)N3C=C(C=N3)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClN4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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